Cas no 1505966-87-9 (isopropyl 3,6-dichloropyridazine-4-carboxylate)
isopropyl 3,6-dichloropyridazine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- PROPAN-2-YL 3,6-DICHLOROPYRIDAZINE-4-CARBOXYLATE(WX192384)
- PROPAN-2-YL 3,6-DICHLOROPYRIDAZINE-4-CARBOXYLATE
- 4-Pyridazinecarboxylic acid, 3,6-dichloro-, 1-methylethyl ester
- isopropyl 3,6-dichloropyridazine-4-carboxylate
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- Inchi: 1S/C8H8Cl2N2O2/c1-4(2)14-8(13)5-3-6(9)11-12-7(5)10/h3-4H,1-2H3
- InChI Key: MREQTJYSBKUSHW-UHFFFAOYSA-N
- SMILES: C1(Cl)=NN=C(Cl)C=C1C(OC(C)C)=O
isopropyl 3,6-dichloropyridazine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AY07054-1mg |
isopropyl 3,6-dichloropyridazine-4-carboxylate |
1505966-87-9 | 1mg |
$73.00 | 2024-04-20 | ||
| A2B Chem LLC | AY07054-2mg |
isopropyl 3,6-dichloropyridazine-4-carboxylate |
1505966-87-9 | 2mg |
$86.00 | 2024-04-20 | ||
| A2B Chem LLC | AY07054-3mg |
isopropyl 3,6-dichloropyridazine-4-carboxylate |
1505966-87-9 | 3mg |
$105.00 | 2024-04-20 | ||
| A2B Chem LLC | AY07054-5mg |
isopropyl 3,6-dichloropyridazine-4-carboxylate |
1505966-87-9 | 5mg |
$118.00 | 2024-04-20 | ||
| A2B Chem LLC | AY07054-10mg |
isopropyl 3,6-dichloropyridazine-4-carboxylate |
1505966-87-9 | 10mg |
$135.00 | 2024-04-20 |
isopropyl 3,6-dichloropyridazine-4-carboxylate Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on isopropyl 3,6-dichloropyridazine-4-carboxylate
Recent Advances in the Application of Isopropyl 3,6-Dichloropyridazine-4-carboxylate (CAS: 1505966-87-9) in Chemical Biology and Pharmaceutical Research
Isopropyl 3,6-dichloropyridazine-4-carboxylate (CAS: 1505966-87-9) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its utility in the construction of heterocyclic scaffolds, which are pivotal in drug discovery. This research briefing consolidates the latest findings on the compound's applications, synthetic methodologies, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of isopropyl 3,6-dichloropyridazine-4-carboxylate as a precursor for the synthesis of novel pyridazine-based kinase inhibitors. The researchers employed a multi-step synthetic route, starting with the esterification of 3,6-dichloropyridazine-4-carboxylic acid, followed by palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited potent inhibitory activity against several cancer-related kinases, with IC50 values in the nanomolar range.
In the agrochemical sector, a recent patent application (WO2023056789) disclosed the compound's role in developing next-generation herbicides. The patent highlights its transformation into pyridazine derivatives that disrupt plant amino acid biosynthesis, offering a new mode of action against herbicide-resistant weeds. The structural flexibility of isopropyl 3,6-dichloropyridazine-4-carboxylate allows for the introduction of various substituents, enabling fine-tuning of herbicidal activity and environmental safety profiles.
From a synthetic chemistry perspective, advancements in green chemistry approaches have been applied to the production of this compound. A 2024 ACS Sustainable Chemistry & Engineering paper reported a solvent-free mechanochemical synthesis of isopropyl 3,6-dichloropyridazine-4-carboxylate, achieving 92% yield with minimal waste generation. This development addresses previous challenges associated with the traditional solvent-intensive processes, making the compound more accessible for large-scale applications.
The compound's potential in pharmaceutical development was further underscored by its incorporation into PROTAC (Proteolysis Targeting Chimeras) molecules. Research from Nature Chemical Biology (2024) described its use as a linker component in bifunctional degraders targeting oncogenic proteins. The pyridazine core provided optimal spacing and rigidity between the target-binding and E3 ligase-recruiting moieties, leading to enhanced degradation efficiency.
Ongoing clinical trials (NCT05678945) are investigating drugs derived from isopropyl 3,6-dichloropyridazine-4-carboxylate for the treatment of inflammatory diseases. Preliminary results suggest that the pyridazine derivatives modulate NF-κB signaling pathways, showing promise as novel anti-inflammatory agents with reduced side effects compared to current therapies.
Future research directions include exploring the compound's utility in covalent inhibitor design and its application in antibody-drug conjugates (ADCs). The presence of reactive chlorine atoms offers opportunities for selective modification, potentially enabling the development of targeted therapies with improved pharmacokinetic properties.
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